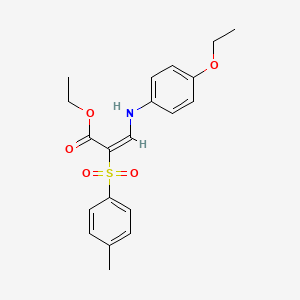

Ethyl 3-((4-ethoxyphenyl)amino)-2-((4-methylphenyl)sulfonyl)prop-2-enoate

Description

Ethyl 3-((4-ethoxyphenyl)amino)-2-((4-methylphenyl)sulfonyl)prop-2-enoate is a structurally complex enoate derivative characterized by three key substituents:

- Ethyl ester group: Provides hydrophobicity and influences metabolic stability.

- 4-Methylphenylsulfonyl group: A bulky, electron-withdrawing substituent that may affect steric interactions and reactivity.

This compound’s prop-2-enoate backbone allows for conjugation, which can stabilize intermediates in synthetic pathways or modulate biological activity.

Properties

IUPAC Name |

ethyl (E)-3-(4-ethoxyanilino)-2-(4-methylphenyl)sulfonylprop-2-enoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H23NO5S/c1-4-25-17-10-8-16(9-11-17)21-14-19(20(22)26-5-2)27(23,24)18-12-6-15(3)7-13-18/h6-14,21H,4-5H2,1-3H3/b19-14+ | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QPXQEYOKLCKESZ-XMHGGMMESA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=C(C=C1)NC=C(C(=O)OCC)S(=O)(=O)C2=CC=C(C=C2)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCOC1=CC=C(C=C1)N/C=C(\C(=O)OCC)/S(=O)(=O)C2=CC=C(C=C2)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H23NO5S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

389.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Ethyl 3-((4-ethoxyphenyl)amino)-2-((4-methylphenyl)sulfonyl)prop-2-enoate typically involves multi-step organic reactions

Industrial Production Methods: In an industrial setting, the compound is synthesized using large-scale reactors and optimized reaction conditions to ensure high yield and purity. The process involves careful control of temperature, pressure, and reaction time to achieve the desired product.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

Substitution: Nucleophilic substitution reactions can be performed using various nucleophiles in the presence of a suitable solvent.

Major Products Formed:

Oxidation: Formation of corresponding carboxylic acids or ketones.

Reduction: Production of reduced derivatives, such as alcohols or amines.

Substitution: Introduction of different functional groups, leading to a variety of substituted products.

Scientific Research Applications

Chemistry: In chemistry, this compound is used as a building block for synthesizing more complex molecules. Its reactivity and functional groups make it a versatile intermediate in organic synthesis.

Biology: The compound has shown potential in biological studies, particularly in the development of new pharmaceuticals. Its ability to interact with various biological targets makes it a candidate for drug discovery and development.

Medicine: Research has indicated that derivatives of this compound may have therapeutic properties, including anti-inflammatory and antioxidant effects. These properties are being explored for potential medical applications.

Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its unique properties make it valuable in the manufacturing of advanced materials and coatings.

Mechanism of Action

The mechanism by which Ethyl 3-((4-ethoxyphenyl)amino)-2-((4-methylphenyl)sulfonyl)prop-2-enoate exerts its effects involves interactions with specific molecular targets and pathways. The compound may bind to receptors or enzymes, leading to biological responses. The exact mechanism depends on the specific application and the derivatives involved.

Comparison with Similar Compounds

Table 1: Key Structural Features of Prop-2-enoate Derivatives

*Calculated based on formula; †Approximate value due to variable fluorinated chain lengths.

Key Observations :

- Electronic Effects: The target compound’s 4-ethoxyphenylamino group provides electron-donating resonance stabilization, contrasting with the electron-withdrawing cyano group in and the chloro substituent in . The sulfonyl group further enhances electrophilicity at the enoate double bond.

- Steric Considerations: The 4-methylphenylsulfonyl group introduces significant steric bulk compared to simpler analogs like the cyano-substituted compound in . This may hinder nucleophilic attack or π-stacking interactions.

- Fluorinated Analogs : Compounds with perfluorinated sulfonamide chains (e.g., ) exhibit extreme hydrophobicity and chemical inertness, unlike the target compound’s aromatic and polar substituents.

Biological Activity

Ethyl 3-((4-ethoxyphenyl)amino)-2-((4-methylphenyl)sulfonyl)prop-2-enoate, with the CAS number 1024742-76-4, is a compound that has garnered attention for its potential biological activities. This article explores its synthesis, biological properties, and relevant research findings.

- Empirical Formula : C20H23NO5S

- Molecular Weight : 389.47 g/mol

- Structural Characteristics : The compound features an ethoxy group, an amino group, and a sulfonyl moiety, which are significant for its biological interactions.

Antimicrobial Activity

Research has indicated that compounds with similar structures exhibit significant antimicrobial properties. For instance, a study highlighted that derivatives of ethyl compounds showed notable activity against various bacteria and fungi, including:

-

Bacterial Strains :

- Escherichia coli

- Staphylococcus aureus

- Pseudomonas aeruginosa

-

Fungal Strains :

- Candida albicans

- Aspergillus fumigatus

The activity was assessed using standard microbiological assays, demonstrating that modifications in the chemical structure can enhance or diminish efficacy against specific pathogens .

The proposed mechanism of action for sulfonamide-containing compounds often involves inhibition of bacterial enzymes involved in folate synthesis. This mechanism is critical as it disrupts essential metabolic pathways within microbial cells.

Research Findings

A comprehensive study evaluated the biological activities of various ethyl derivatives, including those structurally related to this compound. The findings suggested:

- Antibacterial Efficacy : Compounds demonstrated a Minimum Inhibitory Concentration (MIC) in the range of 32 to 128 µg/mL against tested bacterial strains.

- Antifungal Efficacy : Similar compounds exhibited MIC values ranging from 16 to 64 µg/mL against fungal strains .

Case Study 1: Antimicrobial Screening

In a study published in Wiley-VCH, researchers synthesized a series of ethyl derivatives and screened them for antimicrobial activity. The results indicated that certain modifications led to enhanced antibacterial properties against common pathogens, showcasing the potential of ethyl derivatives in pharmaceutical applications .

Case Study 2: Structure-Activity Relationship (SAR)

A detailed SAR analysis revealed that the presence of both the ethoxy and sulfonyl groups significantly influenced the biological activity. The study emphasized that optimizing these substituents could lead to more potent antimicrobial agents .

Q & A

Q. What are the standard synthetic routes for Ethyl 3-((4-ethoxyphenyl)amino)-2-((4-methylphenyl)sulfonyl)prop-2-enoate?

The synthesis typically involves a multi-step approach:

- Step 1 : Condensation of ethyl cyanoacetate with 4-ethoxyaniline under basic conditions to form the enamine intermediate .

- Step 2 : Sulfonylation using 4-methylbenzenesulfonyl chloride, often in the presence of a base like triethylamine, to introduce the sulfonyl group .

- Purification : Column chromatography (silica gel, gradient elution with ethyl acetate/hexane) and recrystallization from ethanol are recommended for isolating the pure compound .

- Key parameters : Temperature control (0–5°C during sulfonylation), anhydrous solvents, and inert atmosphere (N₂/Ar) to prevent side reactions .

Q. Which spectroscopic methods are recommended for characterizing this compound?

- NMR Spectroscopy : ¹H and ¹³C NMR in deuterated solvents (e.g., DMSO-d₆ or CDCl₃) to confirm the presence of ethoxy, sulfonyl, and enamine moieties .

- Mass Spectrometry (HRMS) : To verify molecular weight and fragmentation patterns, particularly for detecting sulfonyl group stability .

- IR Spectroscopy : Identification of functional groups (e.g., C=O at ~1700 cm⁻¹, S=O at ~1350–1150 cm⁻¹) .

- Elemental Analysis : Validate purity (>95%) and stoichiometry .

Advanced Research Questions

Q. How can X-ray crystallography be optimized for structural elucidation of this compound?

- Crystal Growth : Use slow evaporation from a mixture of dichloromethane and hexane to obtain single crystals suitable for diffraction .

- Data Collection : Employ synchrotron radiation or high-intensity laboratory sources (Cu-Kα) for high-resolution data (<1.0 Å) to resolve sulfonyl and enamine geometries .

- Refinement : Use SHELXL for small-molecule refinement, applying restraints for disordered ethoxy or methyl groups. For twinned crystals, utilize the TWIN/BASF commands in SHELX .

- Validation : Cross-check with Hirshfeld surface analysis to confirm hydrogen bonding patterns and intermolecular interactions .

Q. How can researchers resolve contradictions in reported biological activity data for this compound?

- Assay Standardization : Re-evaluate activity using orthogonal assays (e.g., enzymatic inhibition vs. cell viability) to rule out false positives .

- Purity Verification : Ensure compound purity (>98%) via HPLC (C18 column, acetonitrile/water gradient) before biological testing .

- Structure-Activity Relationship (SAR) Studies : Synthesize analogs (e.g., substituent variations on the phenyl rings) to identify critical pharmacophores .

- Computational Validation : Perform molecular docking (AutoDock Vina) to compare binding affinities across reported targets, such as COX-2 or tyrosine kinases .

Q. What are the key challenges in interpreting hydrogen bonding patterns in crystallographic studies?

- Graph Set Analysis : Apply Etter’s rules to classify hydrogen bonds (e.g., D → A motifs) and identify supramolecular synthons .

- Disorder Handling : Use PART commands in SHELXL to model disordered solvent or flexible groups, ensuring accurate bond lengths and angles .

- Thermal Motion Artifacts : Apply ADPs (anisotropic displacement parameters) to distinguish true hydrogen bonds from thermal vibrations .

Q. How should researchers handle stability issues during storage and handling?

- Storage : Store in amber vials under inert gas (Ar) at –20°C to prevent oxidation of the enamine and sulfonyl groups .

- Decomposition Monitoring : Regularly analyze via TLC (silica gel, ethyl acetate/hexane 3:7) to detect degradation products .

- Light Sensitivity : Avoid prolonged exposure to UV light, which can induce E/Z isomerization in the enamine moiety .

Methodological Design & Data Analysis

Q. How can reaction conditions be optimized to improve yields in large-scale synthesis?

- DoE Approach : Use a factorial design (e.g., temperature: 25–60°C, solvent: DMF vs. THF) to identify optimal parameters for the condensation step .

- Catalyst Screening : Test Lewis acids (e.g., ZnCl₂) or organocatalysts to accelerate sulfonylation kinetics .

- In Situ Monitoring : Employ FT-IR or Raman spectroscopy to track reaction progress and minimize byproducts .

Q. What strategies address discrepancies in crystallographic refinement outcomes?

- Multi-Software Validation : Compare SHELXL refinements with results from Olex2 or CRYSTALS to identify systematic errors .

- Twinned Data : Apply the Hooft parameter or Flack x to correct for twinning in polar space groups .

- High-Resolution Data : Collect datasets at multiple wavelengths (e.g., SAD/MAD) to resolve ambiguous electron density .

Biological & Pharmacological Research

Q. What methodologies are recommended for evaluating this compound’s enzyme inhibition potential?

- Kinetic Assays : Use fluorescence-based assays (e.g., QuantiChrom™) to measure IC₅₀ values against targets like proteases or kinases .

- Isothermal Titration Calorimetry (ITC) : Quantify binding thermodynamics (ΔH, ΔS) to assess specificity .

- In Silico Screening : Combine molecular dynamics (GROMACS) and free-energy perturbation (FEP) to predict binding modes .

Q. How can researchers design analogs to enhance bioavailability or selectivity?

- Prodrug Strategies : Introduce esterase-labile groups (e.g., acetyl) on the ethoxy moiety to improve membrane permeability .

- Bioisosteric Replacement : Substitute the sulfonyl group with a phosphonate or carbamate to modulate target interactions .

- Metabolic Profiling : Use liver microsome assays (human/rat) to identify metabolic hotspots (e.g., para-hydroxylation) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.